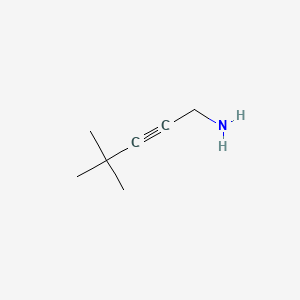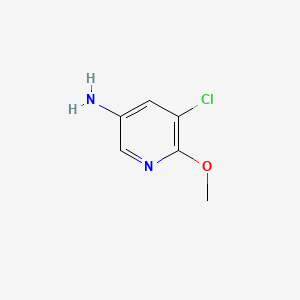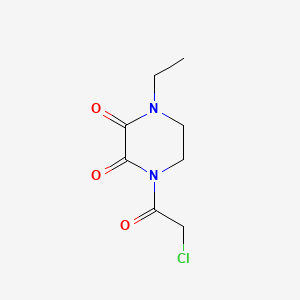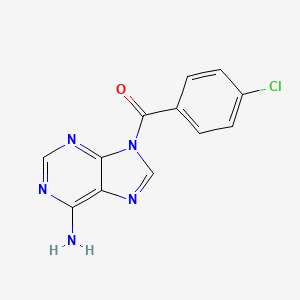
9-(4-Chlorobenzoyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Chlorobenzoyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a 4-chlorobenzoyl group attached to the purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorobenzoyl)-9H-purin-6-amine typically involves the acylation of a purine derivative with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chlorobenzoyl group or the purine ring, resulting in different reduced forms of the compound.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can produce various substituted purine compounds.
Scientific Research Applications
Chemistry: In chemistry, 9-(4-Chlorobenzoyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral or anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, where its chemical properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism of action of 9-(4-Chlorobenzoyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby exerting antiviral or anticancer effects.
Comparison with Similar Compounds
- 4-Chlorobenzoyl chloride
- 4-Chlorobenzoic acid
- 9H-purin-6-amine
Comparison: Compared to similar compounds, 9-(4-Chlorobenzoyl)-9H-purin-6-amine is unique due to the presence of both the purine ring and the 4-chlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. For instance, the chlorobenzoyl group enhances its reactivity in substitution reactions, while the purine ring contributes to its biological activity.
Properties
IUPAC Name |
(6-aminopurin-9-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOLCMQQWLFRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704505 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126749-53-9 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
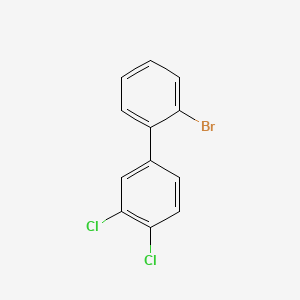
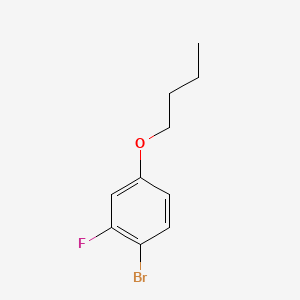

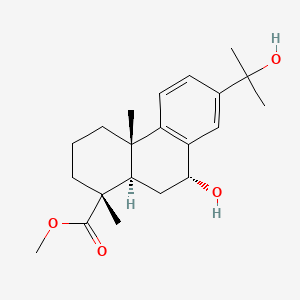
![[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B599966.png)
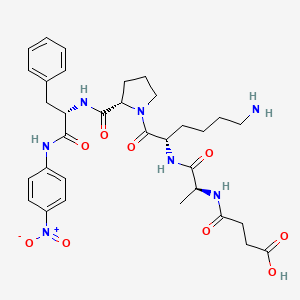
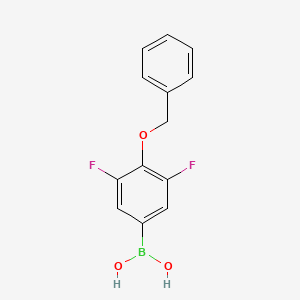
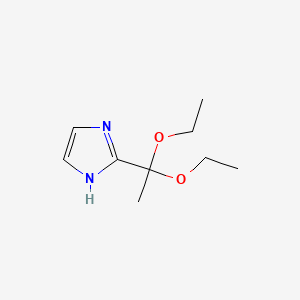
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
